

Discovery and history of 1H-indazole-4,7-diamine

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Compound of Interest

Compound Name: **1H-indazole-4,7-diamine**

Cat. No.: **B1592213**

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An In-depth Technical Guide to **1H-Indazole-4,7-diamine**: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **1H-indazole-4,7-diamine**, a crucial heterocyclic building block in modern medicinal chemistry. While not a compound of direct therapeutic use, its strategic placement of two reactive amino groups on the indazole scaffold renders it an exceptionally valuable intermediate for the synthesis of targeted molecular libraries. This document details the historical context of the indazole core, elucidates a logical and detailed synthetic pathway to **1H-indazole-4,7-diamine** from common starting materials, and discusses its physicochemical properties. Furthermore, it explores the molecule's pivotal role as a scaffold in the development of novel therapeutics, particularly in the domain of kinase and bromodomain inhibitors. The guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this versatile synthetic intermediate.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.^[1] First described by the Nobel laureate Emil Fischer, the indazole scaffold is a prominent "privileged structure" in medicinal chemistry.^[2] This designation is

reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a foundation for a wide array of therapeutic agents.

Indazoles exist in three tautomeric forms, with the 1H- and 2H- forms being the most relevant. The 1H-indazole tautomer is generally the more thermodynamically stable and is the predominant form in most biological and chemical contexts.^{[2][3]} This stability, combined with the electronic properties imparted by the two nitrogen atoms, makes the indazole ring an excellent bioisostere of the naturally occurring indole nucleus.^[2]

While rare in nature, synthetic indazole derivatives are at the core of numerous FDA-approved drugs, demonstrating a vast range of pharmacological activities including anti-tumor, anti-inflammatory, and anti-emetic properties.^{[1][4]} Notable examples include:

- Pazopanib: A multi-kinase inhibitor for treating renal cell carcinoma.^[2]
- Niraparib: A PARP1/PARP2 inhibitor used in cancer therapy.^[4]
- Granisetron: A 5-HT3 receptor antagonist used as an anti-emetic in chemotherapy.^[2]
- Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.^[4]

The clinical success of these molecules has fueled intense interest in developing novel and efficient synthetic routes to access diversely functionalized indazole cores.

Emergence of **1H-Indazole-4,7-diamine** as a Key Synthetic Intermediate

The "discovery" of **1H-indazole-4,7-diamine** is not marked by a singular event but rather by its emergence as a logical and necessary tool in the synthetic chemist's arsenal. As drug discovery programs, particularly those targeting protein kinases, grew more sophisticated, so did the need for versatile molecular scaffolds that allow for systematic exploration of chemical space.

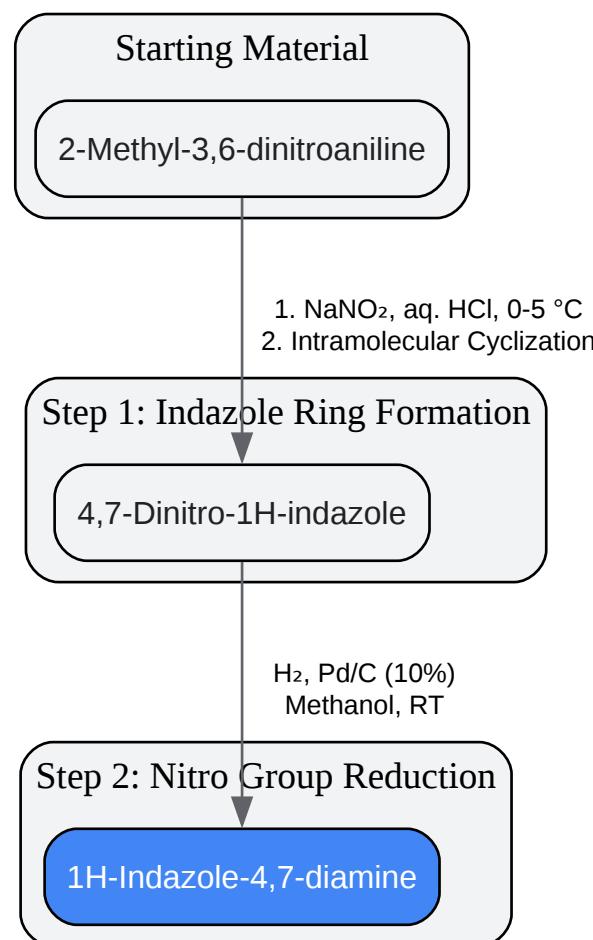
1H-Indazole-4,7-diamine fulfills this need perfectly. The diamine functionality at the C4 and C7 positions provides two distinct, nucleophilic handles for subsequent chemical modifications. This dual reactivity allows for the construction of extensive compound libraries through techniques like parallel synthesis. By systematically varying the substituents attached to these

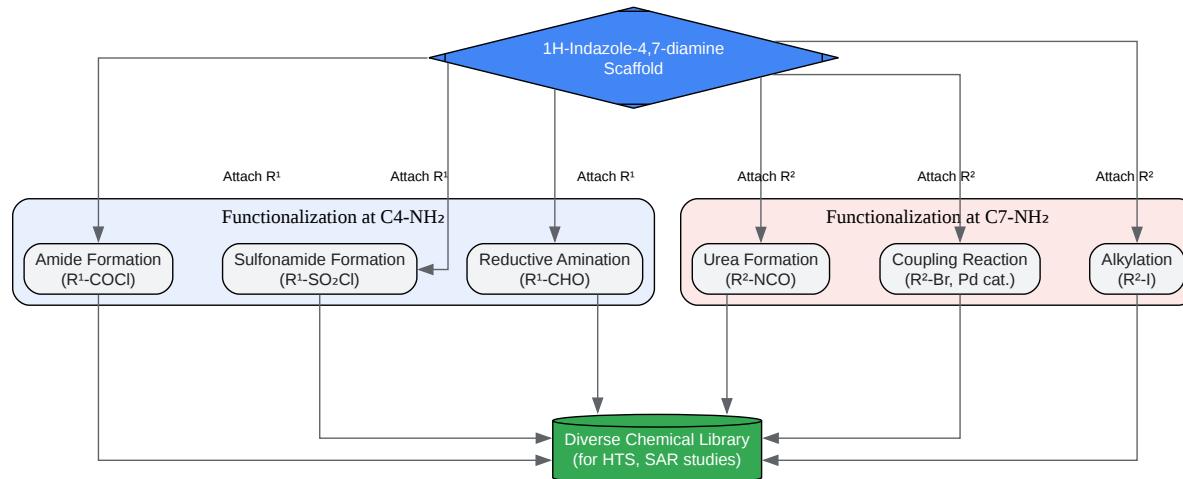
amino groups, medicinal chemists can fine-tune a molecule's steric and electronic properties to optimize its binding affinity, selectivity, and pharmacokinetic profile for a specific biological target. The development of synthetic routes to access this specific diamine was therefore a direct consequence of its strategic value in building molecules with therapeutic potential.

Synthetic Strategies and Mechanistic Insights

The synthesis of **1H-indazole-4,7-diamine** is not commonly reported as a final product but can be achieved through a logical sequence starting from readily available materials. The most strategically sound approach involves the formation of a dinitro-indazole precursor, followed by a robust reduction step. This ensures the correct regiochemistry of the amino groups.

A plausible and efficient pathway begins with 2-methyl-3,6-dinitroaniline. The synthesis proceeds through two key transformations: diazotization followed by intramolecular cyclization to form the indazole ring, and subsequent catalytic reduction of the two nitro groups.





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